molecular formula C10H22N4O3 B12063708 L-Ornithine Dimer

L-Ornithine Dimer

Cat. No.: B12063708
M. Wt: 246.31 g/mol
InChI Key: MCMLHDBHZRLOED-UHFFFAOYSA-N
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Description

L-Ornithine Dimer is a compound derived from L-ornithine, a non-proteinogenic amino acid L-ornithine plays a crucial role in the urea cycle, which helps detoxify ammonia in the liver

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Ornithine Dimer can be synthesized using L-ornithine as a raw material. One common method involves a condensation reaction under specific conditions . The preparation of L-ornithine salts, such as L-ornithine hydrochloride, involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, and then adjusting the pH with sulfuric acid .

Industrial Production Methods

Industrial production of L-ornithine often employs microbial fermentation using strains like Corynebacterium glutamicum. This method is eco-friendly and sustainable, addressing environmental concerns . The process involves metabolic engineering to enhance the production yield and reduce by-product formation.

Chemical Reactions Analysis

Types of Reactions

L-Ornithine Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, in anaerobic oxidative degradation, L-ornithine can be converted into acetate, alanine, and ammonia through a series of enzymatic reactions .

Common Reagents and Conditions

Common reagents used in these reactions include adenosylcobalamine, pyridoxal phosphate, and NAD+ or NADP+ . The conditions often involve specific enzymes like ornithine racemase and diaminopentanoate dehydrogenase.

Major Products Formed

The major products formed from these reactions include putrescine, acetate, alanine, and ammonia . These products are significant in various biochemical pathways and industrial applications.

Comparison with Similar Compounds

L-Ornithine Dimer can be compared with other similar compounds such as L-arginine, L-citrulline, and L-ornithine-L-aspartate:

This compound is unique due to its specific applications in chemical synthesis and its role in enhancing liver function and ammonia detoxification.

Properties

Molecular Formula

C10H22N4O3

Molecular Weight

246.31 g/mol

IUPAC Name

2-amino-5-(2,5-diaminopentanoylamino)pentanoic acid

InChI

InChI=1S/C10H22N4O3/c11-5-1-3-7(12)9(15)14-6-2-4-8(13)10(16)17/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17)

InChI Key

MCMLHDBHZRLOED-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)NCCCC(C(=O)O)N)N)CN

Origin of Product

United States

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